
2-(4-Ethoxyphenyl)acetohydrazide
Overview
Description
2-(4-Ethoxyphenyl)acetohydrazide is a hydrazide derivative characterized by a central acetohydrazide functional group (–NH–NH–CO–CH2–) linked to a 4-ethoxyphenyl substituent. Its molecular formula is C10H14N2O2, with a molecular weight of 194.23 g/mol. The ethoxy group (–OCH2CH3) at the para position of the phenyl ring contributes to its lipophilicity and electronic properties, influencing its interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Ethoxyphenyl)acetohydrazide can be synthesized by reacting phenacetyl hydrazine with ethoxybenzaldehyde under alkaline conditions . The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction scheme is as follows:
Reactants: Phenacetyl hydrazine and ethoxybenzaldehyde.
Conditions: Alkaline medium, heating.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different hydrazine derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anticonvulsant Activity
- Benzimidazole-Based Analogues: Compounds such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives (e.g., 25g and 25j) exhibit superior anticonvulsant activity compared to phenytoin and ethosuximide. For instance, 25g and 25j showed enhanced efficacy in seizure models, likely due to the benzimidazole core enhancing binding to neuronal ion channels .
- The ethoxy group may modulate blood-brain barrier penetration, warranting further study.
α-Glucosidase Inhibition
- Ethylthio Benzimidazolyl Acetohydrazides : Derivatives like (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (IC50 = 6.10 ± 0.5 μM) demonstrate potent α-glucosidase inhibition, outperforming acarbose (IC50 = 378.2 ± 0.12 μM). The ethylthio and benzimidazole groups enhance enzyme binding .
- 2-(4-Ethoxyphenyl)acetohydrazide: No direct α-glucosidase data are available, but the ethoxy group’s electron-donating nature could influence enzyme interactions differently compared to ethylthio substituents.
Antimicrobial and Antifungal Activity
- Coumarin-Acetohydrazide Hybrids : Compounds such as N′-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide exhibit antimicrobial activity, with MIC values ranging from 30.2–43.2 μg/cm³. The coumarin moiety contributes to DNA intercalation or membrane disruption .
- Triazole-Thioacetohydrazides: Derivatives like N′-(4-chlorobenzylidene)-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazide show broad-spectrum activity, with compound 4l (bromo-substituted) displaying notable antifungal effects .
Anticancer and Anti-Inflammatory Activity
- Benzothiazole moieties are known for targeting topoisomerases or kinases .
- Pyrazolyl-Glycinyl Hydrazones: Compounds like (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide inhibit TNF-α production (57.3% suppression) and p38 MAPK, showing anti-inflammatory efficacy comparable to SB-203580 .
Structural and Functional Comparisons
Table 2: Physicochemical Properties
*Predicted using Lipinski’s rules.
Mechanistic Insights
- This contrasts with electron-withdrawing groups (e.g., nitro in triazole derivatives), which may favor radical scavenging .
- Hybrid Pharmacophores : Coumarin or benzothiazole hybrids (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(E)-(4-ethoxyphenyl)methylene]acetohydrazide ) combine multiple bioactive motifs, enabling dual mechanisms (e.g., intercalation and enzyme inhibition) .
Biological Activity
2-(4-Ethoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyphenylacetaldehyde with hydrazine hydrate. The reaction conditions usually include refluxing in ethanol or another suitable solvent, which facilitates the formation of the hydrazone linkage. The structure of the synthesized compound is confirmed using spectroscopic techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. A representative study tested its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with zones of inhibition comparable to standard antibiotics (Table 1).
Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 20 | Gentamicin |
Escherichia coli | 18 | Bacteriomycin |
Bacillus subtilis | 22 | Ampicillin |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are required to elucidate the precise pathways involved.
Anticancer Activity
In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values indicating significant cytotoxicity against these cell lines (Table 2).
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.5 |
MCF-7 | 12.3 |
H1563 (lung cancer) | 18.0 |
The mechanism underlying its anticancer activity may involve induction of apoptosis and cell cycle arrest, although detailed molecular studies are necessary to confirm these effects.
Anti-inflammatory Activity
Research has also suggested that this compound possesses anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a decrease in edema formation. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential as an effective antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4-Ethoxyphenyl)acetohydrazide?
The synthesis typically involves multi-step reactions starting with the coupling of 4-ethoxyphenylacetic acid with hydrazine hydrate. Key steps include:
- Acylation : Reacting the acid chloride derivative of 4-ethoxyphenylacetic acid with hydrazine hydrate under reflux in ethanol (60–70°C, 4–6 hours) .
- Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .
- Critical parameters : pH control (neutral to slightly basic) to prevent hydrolysis of the hydrazide bond .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR (DMSO-d6) to confirm the ethoxyphenyl protons (δ 6.8–7.2 ppm), hydrazide NH signals (δ 9.2–10.1 ppm), and carbonyl resonance (δ 165–170 ppm) .
- Mass spectrometry (MS) : ESI-MS in positive ion mode to observe the molecular ion peak [M+H] at m/z 223.1 .
- Elemental analysis : CHNS data to verify stoichiometry (C: 59.3%, H: 6.3%, N: 12.4%) .
Q. How can solubility challenges be addressed during in vitro assays?
- Solvent selection : Use DMSO (≤1% v/v) for stock solutions due to low aqueous solubility. For biological assays, dilute with PBS (pH 7.4) to avoid precipitation .
- Co-solvents : Ethanol or PEG-400 (10–20% v/v) can enhance solubility without destabilizing the compound .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity in hydrazide derivatives?
- Electron-withdrawing groups (e.g., Br, Cl) : Enhance binding to enzymes (e.g., kinases) by increasing electrophilicity at the hydrazide moiety .
- Alkoxy groups (e.g., ethoxy, butoxy) : Improve membrane permeability due to lipophilicity, as shown in comparative studies with 2-(3-bromo-4-butoxyphenyl)acetohydrazide .
- Methodological validation : Use molecular docking (AutoDock Vina) and QSAR models to correlate substituent effects with IC values in enzymatic assays .
Q. What strategies resolve discrepancies in thermal degradation data for acetohydrazides?
- Simultaneous thermal analysis (STA) : Combine TGA-DSC to differentiate melting points (e.g., 180–200°C) from decomposition events (>250°C) .
- Oxidative vs. pyrolytic pathways : Under nitrogen, degradation produces nitriles and CO; in air, additional oxidation yields nitro derivatives .
Q. How can enzymatic inhibition assays be designed to evaluate this compound?
- Target selection : Prioritize kinases (e.g., Aurora B) or hydrolases (e.g., acetylcholinesterase) based on structural analogs .
- Assay conditions : Use fluorescence-based kits (e.g., ADP-Glo™) at 37°C, pH 7.4, with 10 µM compound and 1 mM ATP .
- Data normalization : Include positive controls (e.g., staurosporine) and correct for solvent effects using DMSO blanks .
Q. What advanced techniques are critical for elucidating intermolecular interactions in hydrazide crystals?
- Single-crystal X-ray diffraction : Resolve H-bonding networks (e.g., N–H···O=C interactions) and π-π stacking between phenyl rings .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., 60% H···O interactions in N'-[(E)-4-nitrobenzylidene] analogs) .
Q. How do in vitro and in vivo models validate the compound’s bioactivity?
- In vitro : MTT assays on cancer cell lines (e.g., MCF-7) at 24–72 hours, with IC values compared to cisplatin .
- In vivo : Xenograft models (e.g., BALB/c mice) dosed at 10–50 mg/kg/day, monitoring tumor volume and toxicity via serum ALT/AST levels .
Q. Methodological Tables
Table 1. Comparative Reactivity of Hydrazide Derivatives
Substituent | Reaction Yield (%) | Enzymatic IC (µM) | Thermal Stability (°C) |
---|---|---|---|
4-Ethoxy | 85–91 | 12.3 ± 1.5 | 180 (mp) |
3-Bromo-4-butoxy | 78 | 8.9 ± 0.8 | 210 (dec) |
4-Chlorobenzylidene | 69 | 6.5 ± 0.7 | 190 (mp) |
Table 2. Key Spectral Data for Structural Confirmation
Technique | Key Peaks/Data | Reference |
---|---|---|
H NMR (DMSO-d6) | δ 10.1 (s, NH), δ 4.1 (q, OCHCH) | |
ESI-MS | [M+H] m/z 223.1 | |
IR (KBr) | 3250 cm (N–H), 1660 cm (C=O) |
Q. Notes
Properties
IUPAC Name |
2-(4-ethoxyphenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJDXVNHEKXCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357043 | |
Record name | 2-(4-ethoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61904-55-0 | |
Record name | 2-(4-ethoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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